Barium strontium titanate is an inorganic compound with the chemical formula BaSrTiO, where represents the molar ratio of strontium to barium. This compound is a solid solution of barium titanate and strontium titanate, exhibiting remarkable ferroelectric, piezoelectric, and dielectric properties. It is primarily classified under perovskite-type oxides, which are characterized by their ABX crystal structure, where A and B are cations and X is an anion. Barium strontium titanate has applications in various fields, including electronics, telecommunications, and materials science due to its excellent dielectric properties and tunable characteristics based on the composition of barium and strontium.
Barium strontium titanate can be synthesized through several methods:
Barium strontium titanate crystallizes in a perovskite structure with a general formula of ABX. In this structure:
The formation of barium strontium titanate involves several key reactions:
These reactions highlight the importance of controlling stoichiometry and reaction conditions to achieve desired material properties.
Barium strontium titanate exhibits ferroelectricity due to the displacement of titanium ions within the octahedral framework upon application of an electric field. The mechanism involves:
Barium strontium titanate is widely used in various scientific and industrial applications:
The versatility of barium strontium titanate makes it a critical material in advancing technology across multiple fields.
Barium Strontium Titanate (Ba${1-x}$Sr$x$TiO$_3$, BST) exhibits composition-dependent dielectric and ferroelectric properties critical for capacitors, tunable microwave devices, and memory applications. Optimizing its synthesis is essential for enhancing performance metrics such as dielectric constant, tunability, and temperature stability. This section examines key fabrication methodologies and their influence on microstructural and functional properties.
Solid-state reaction remains the dominant industrial-scale synthesis method for BST ceramics due to its cost-effectiveness and straightforward scalability. The process involves high-temperature calcination (typically 1100–1300°C) of stoichiometric mixtures of BaCO$3$, SrCO$3$, and TiO$2$, followed by milling and sintering. Multiple annealing and milling cycles enhance homogeneity by mitigating atomic diffusion limitations inherent to powder mixtures [1] [10]. Despite producing dense ceramics with high phase purity, this method yields coarse, agglomerated particles (1–10 µm) due to elevated processing temperatures. Consequently, dielectric properties exhibit grain-size dependency: ceramics with finer grains (<1 µm) demonstrate higher breakdown strengths but lower dielectric constants due to increased grain boundary volume [1]. Flux additives like H$3$BO$3$ or LiF reduce sintering temperatures by forming liquid phases that accelerate densification. For example, doping with 1 wt% LiF lowers the sintering temperature of Ba${0.6}$Sr${0.4}$TiO$3$ to 950°C while retaining a dielectric constant (ε$_r$) > 2000 [1]. Nevertheless, residual porosity and compositional inhomogeneity limit tunability and increase dielectric losses, particularly in high-frequency applications.
Table 1: Solid-State Synthesis Parameters and BST Properties
Sr Content (x) | Calcination Temp. | Sintering Temp. | Avg. Grain Size | Dielectric Constant (1 kHz) |
---|---|---|---|---|
0.3 | 1100°C | 1250°C | 2.5 µm | 3200 |
0.5 | 1200°C | 1300°C | 3.8 µm | 2800 |
0.7 | 1150°C | 1280°C | 1.9 µm | 2500 |
Supercritical fluid (SCF) technology—particularly using CO$2$ (scCO$2$) or water (scH$2$O)—enables precise nucleation control for BST nanoparticles. Reactions occur above the critical point (T$c$ = 31°C for CO$2$; 374°C for H$2$O), where low viscosity and near-zero surface tension facilitate rapid mass transfer and suppress agglomeration. The Rapid Expansion of Supercritical Solutions (RESS) and Supercritical Hydrothermal Synthesis (SHS) routes yield non-agglomerated, spherical nanoparticles (20–100 nm) with narrow size distributions [2] [6]. SHS excels in producing stoichiometrically precise, crystalline BST without post-annealing. For instance, reacting barium hydroxide, strontium acetate, and titanium isopropoxide in scH$2$O at 400°C and 25 MPa forms Ba${0.7}$Sr${0.3}$TiO$3$ nanoparticles (≈50 nm) exhibiting a high dielectric constant of 650 at 100 kHz—significantly exceeding solid-state-derived equivalents of similar size [6]. scCO$_2$-assisted methods functionalize particle surfaces in situ using ligands like oleic acid, improving dispersion in polymer matrices for flexible composites. However, high-pressure reactors increase capital costs, limiting scalability.
RF Sputtering: This physical vapor deposition technique offers exceptional stoichiometry control and uniformity for BST films <500 nm thick. High-density, (110)-textured films grown on Pt/Ti/SiO$2$/Si substrates at 600–700°C exhibit dielectric constants >500 and tunabilities ≈65% (under 400 kV/cm bias) [3]. Substrate temperature critically influences crystallinity: films deposited below 550°C show broadened XRD peaks and reduced ε$r$ due to defective grain boundaries [3]. While excellent for conformal coatings, RF sputtering suffers from low deposition rates (<10 nm/min) and requires high vacuum, increasing fabrication costs.
Sol-Gel Processing: Chemical solution deposition via sol-gel enables compositional flexibility and low-temperature processing. A typical route involves dissolving barium acetate, strontium nitrate, and titanium isopropoxide in acetic acid/2-methoxyethanol, followed by spin-coating and pyrolysis (300–400°C). Final crystallization occurs at 650–750°C—200°C lower than solid-state reactions [5]. Ultrasonic irradiation during gelation refines nanostructures; BST nanorods (70–100 nm diameter) synthesized via sonochemical sol-gel exhibit enhanced surface area and polarization response [5]. However, film thickness per coat is limited (<100 nm), necessitating multi-coating for thicker layers, which risks cracking and interfacial contamination.
Table 2: Thin-Film Properties: RF Sputtering vs. Sol-Gel
Parameter | RF Sputtering | Sol-Gel |
---|---|---|
Deposition Rate | 5–10 nm/min | 20–50 nm/layer (wet) |
Crystallization Temp. | 600–700°C | 650–750°C |
Dielectric Loss (tanδ) | 0.02–0.04 | 0.03–0.06 |
Tunability (%) | 60–75 | 50–65 |
Hybrid deposition combines physical and chemical techniques to overcome thickness limitations while retaining nanoscale control. A prominent approach involves RF-sputtered BST seed layers (50–100 nm) followed by sol-gel-derived thick films (0.5–1 µm). The sputtered layer promotes (110) epitaxy on Pt electrodes, while the sol-gel overlay facilitates rapid thickening without columnar voids [5] [7]. This method enhances dielectric tunability (≈75% at 400 kV/cm) and reduces leakage currents by 2–3 orders of magnitude compared to purely sol-gel films. For flexible electronics, BST membranes (300 nm) transferred onto polyimide exhibit stable terahertz transmittance (≈60% at 0.5–2 THz) even when bent to 140° folding angles. Optical modulation depths exceed 40% under 350 mW optical excitation, enabling terahertz modulators [7].
Dopants tailor BST’s Curie temperature, leakage behavior, and dielectric nonlinearity:
Table 3: Dopant Effects on BST Properties
Dopant | Concentration | Key Function | Property Change |
---|---|---|---|
Eu³⁺ | 1–3 mol% | Photoluminescence sensitizer | Red emission (λ = 612 nm) |
La³⁺ | 2–4 mol% | A-site donor | Resistivity ↑ (10$^{12}$→10$^{13}$ Ω·cm) |
Mn²⁺ | 0.5–1 mol% | Oxygen vacancy suppression | tanδ ↓ (0.03→0.008) |
Mg²⁺ | 3–5 mol% | Grain growth inhibition | Breakdown field ↑ (80→150 kV/cm) |
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